Pigment Yellow 16

説明

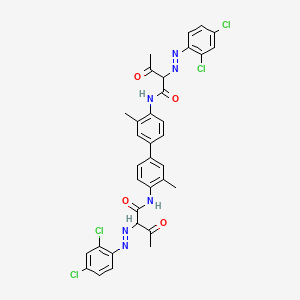

Structure

3D Structure

特性

IUPAC Name |

2-[(2,4-dichlorophenyl)diazenyl]-N-[4-[4-[[2-[(2,4-dichlorophenyl)diazenyl]-3-oxobutanoyl]amino]-3-methylphenyl]-2-methylphenyl]-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28Cl4N6O4/c1-17-13-21(5-9-27(17)39-33(47)31(19(3)45)43-41-29-11-7-23(35)15-25(29)37)22-6-10-28(18(2)14-22)40-34(48)32(20(4)46)44-42-30-12-8-24(36)16-26(30)38/h5-16,31-32H,1-4H3,(H,39,47)(H,40,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMYRCRXYIIGBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C(C(=O)C)N=NC3=C(C=C(C=C3)Cl)Cl)C)NC(=O)C(C(=O)C)N=NC4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28Cl4N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021452 | |

| Record name | C.I. Pigment Yellow 16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

726.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5979-28-2 | |

| Record name | Pigment Yellow 16 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5979-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pigment Yellow 16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005979282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pigment yellow 16 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[2-[2-(2,4-dichlorophenyl)diazenyl]-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Yellow 16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT YELLOW 16 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3896P1A0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Pigment Yellow 16 (CAS 5979-28-2)

For Researchers, Scientists, and Formulation Professionals

This technical guide provides a comprehensive overview of Pigment Yellow 16 (CAS No. 5979-28-2), a diarylide yellow pigment. While primarily used as an industrial colorant, this document details its chemical properties, synthesis, and technical specifications for professionals in research, development, and safety assessment.

Chemical Identity and Physical Properties

This compound is an organic compound classified as a diarylide (or bisacetoacetarylide) azo pigment.[1][2] It is known for its brilliant green-yellow shade and good resistance to heat and light.[3] Its primary application is in the coloring of plastics, printing inks, and paints.[4][5][6]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 5979-28-2[3][4][5] |

| Molecular Formula | C₃₄H₂₈Cl₄N₆O₄[4][5][7] |

| Molecular Weight | 726.44 g/mol [3][4][7] |

| Synonyms | C.I. This compound, C.I. 20040, Permanent Yellow NCG, Hostaperm Yellow NCG[3][5][8] |

| Appearance | Yellow powder[3][6] |

| Melting Point | 325 °C[3][4][5] |

| Boiling Point | 811.8 ± 65.0 °C (Predicted)[4][7] |

| Density | 1.40 ± 0.1 g/cm³ (Predicted)[4][7] |

| Solubility | Insoluble in water; slightly soluble in ethanol.[4][6][7] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process involving diazotization and an azo coupling reaction. The overall workflow is a well-established method for producing diarylide pigments.

2.1 Synthesis Pathway

The manufacturing process involves two primary stages:

-

Diazotization: 2,4-dichloroaniline is treated with a nitrite source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt.[3][4]

-

Azo Coupling: The resulting diazonium salt is then coupled with a bisacetoacetarylide coupling component, specifically N,N′-(3,3′-dimethyl[1,1′-biphenyl]-4,4′-diyl)bis[3-oxobutanamide], which is derived from o-tolidine.[2][4]

Caption: General synthesis workflow for this compound.

2.2 Detailed Experimental Protocol (Continuous Process Example)

The following protocol is an example of a continuous process for preparing this compound[1]:

-

Preparation of Coupling Component Suspension:

-

In a 1L beaker, add 800 mL of water, 38 g of 3,3'-dimethylbenzidine (o-tolidine), and 10 g of sodium hydroxide. Stir the mixture.

-

Add 5.7 g of a suitable surfactant and 35 mL of 30% sodium hydroxide solution.

-

Quickly add 50 mL of glacial acetic acid to form a suspension.

-

Dilute the final suspension with water to a total volume of 1000 mL.

-

-

Preparation of Diazonium Salt Solution:

-

Coupling Reaction:

-

Transfer the two reactant solutions into separate holding tanks.

-

Using calibrated peristaltic pumps, feed both the diazonium salt solution and the coupling component suspension at a controlled flow rate (e.g., 5 mL/min) into a helical tube reactor.

-

Maintain the reaction temperature between 20-30°C to yield the azo pigment solution.[1]

-

-

Post-Treatment and Isolation:

-

The resulting crude pigment slurry is then filtered.

-

The filter cake is washed thoroughly with water to remove residual salts and impurities.

-

The washed pigment is dried in an oven and subsequently milled or ground to achieve the desired particle size distribution.

-

Technical Performance and Applications

This compound is valued for its thermal stability and lightfastness, although these properties can vary depending on the application and concentration.

Table 2: Performance Characteristics of this compound

| Parameter | Value / Observation |

| Lightfastness | Grade 4-5 (on a scale of 1-8, where 8 is highest)[4] |

| Heat Resistance | Stable up to 160°C; can be used in polyolefins at 230-240°C for short durations (5 min).[3][4] |

| Chemical Resistance | Good resistance to dilute acids and alkalis.[4][7] |

| Migration | Prone to migration and crystallization, limiting its use in plasticized PVC.[4] |

| Primary Uses | Packaging printing inks, metal decorative inks, paints, and coloring polyolefins.[4][6] |

Safety and Toxicology

From a toxicological standpoint, diarylide pigments like this compound are characterized by their extremely low solubility in water and organic solvents, which inherently limits their bioavailability.[9]

-

GHS Classification: While many reports indicate it does not meet GHS hazard criteria, some notifications include a H350 "May cause cancer" hazard statement.[4][8] This discrepancy highlights the need to consult the specific Safety Data Sheet (SDS) from the supplier.

-

Handling Precautions: Standard industrial hygiene practices should be followed.[10] This includes using adequate ventilation, wearing personal protective equipment (gloves, safety goggles), and avoiding dust formation.[10]

-

Bioavailability: Studies on analogous diarylide pigments have shown no evidence of carcinogenicity when tested in long-term animal studies, which is attributed to the pigments not being absorbed by the body.[9][11] The pigment is typically encapsulated within a polymer matrix in its final application form, further reducing direct exposure.[9]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [dyestuffintermediates.com]

- 4. 5979-28-2 | CAS DataBase [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Page loading... [guidechem.com]

- 7. C.I. This compound [chembk.com]

- 8. This compound | C34H28Cl4N6O4 | CID 22288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. srrttf.org [srrttf.org]

- 10. chemicalbook.com [chemicalbook.com]

- 11. sdc.org.uk [sdc.org.uk]

An In-depth Technical Guide to the Synthesis of Pigment Yellow 16 from 2,4-dichloroaniline

A comprehensive whitepaper for researchers, scientists, and drug development professionals on the synthesis, experimental protocols, and core chemical principles of Pigment Yellow 16, a significant diarylide azo pigment.

Introduction

This compound (C.I. 20040) is a prominent member of the diarylide pigment family, valued for its vibrant yellow hue, good lightfastness, and thermal stability.[1] These characteristics make it a widely utilized colorant in various industrial applications, including printing inks, plastics, and coatings.[2] The synthesis of this compound is a multi-step process rooted in classical azo chemistry, involving the diazotization of a primary aromatic amine and subsequent coupling with a suitable coupling component. This technical guide provides a detailed examination of the synthesis of this compound, with a specific focus on the route commencing from 2,4-dichloroaniline.

The synthesis can be broadly categorized into three critical stages:

-

Diazotization of 2,4-dichloroaniline: The initial step involves the conversion of the primary aromatic amine, 2,4-dichloroaniline, into a reactive diazonium salt.

-

Synthesis of the Coupling Component: The requisite coupling component, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(acetoacetamide), is prepared through the acetoacetylation of 3,3'-dimethylbenzidine.

-

Azo Coupling Reaction: The final stage involves the electrophilic substitution reaction between the diazonium salt of 2,4-dichloroaniline and the synthesized coupling component to yield this compound.

This whitepaper will provide detailed experimental protocols for each of these stages, present key quantitative data in a structured format, and offer visual representations of the chemical pathways and experimental workflows to facilitate a comprehensive understanding of the synthesis process.

Core Synthesis Pathway

The overall synthesis of this compound from 2,4-dichloroaniline is a convergent process, where two key intermediates are synthesized separately and then combined in a final coupling reaction. The following diagram illustrates the logical flow of this synthesis.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each of the three main stages in the synthesis of this compound.

Stage 1: Diazotization of 2,4-dichloroaniline

The diazotization of 2,4-dichloroaniline is a critical step that requires careful temperature control to ensure the stability of the resulting diazonium salt.[3] The reaction is typically carried out in an acidic medium at a temperature between 0 and 5 °C.

Experimental Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, a suspension of 2,4-dichloroaniline (1.0 equivalent) is prepared in a mixture of concentrated hydrochloric acid and water at 0 °C.

-

A solution of sodium nitrite (1.05 equivalents) in cold deionized water is prepared separately.

-

The sodium nitrite solution is added dropwise to the vigorously stirred aniline suspension, ensuring the temperature is maintained between 0 and 5 °C.

-

The rate of addition should be carefully controlled to prevent a significant rise in temperature.

-

After the complete addition of the sodium nitrite solution, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure the diazotization is complete.

-

The resulting pale-yellow solution of 2,4-dichlorobenzenediazonium chloride is kept cold and used immediately in the subsequent coupling reaction.

Stage 2: Synthesis of the Coupling Component

The coupling component, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(acetoacetamide), is synthesized by the acetoacetylation of 3,3'-dimethylbenzidine. This can be achieved using reagents such as diketene or ethyl acetoacetate.[1]

Experimental Procedure (using Diketene):

-

In a suitable reactor, 3,3'-dimethylbenzidine (1.0 equivalent) is suspended in an inert solvent such as toluene or xylene.

-

Diketene (2.1 equivalents) is added dropwise to the stirred suspension at a controlled temperature, typically between 40-60 °C.

-

The reaction mixture is then heated and stirred for a period of 2-4 hours to ensure complete acetoacetylation.

-

Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with a suitable solvent to remove any unreacted starting materials and byproducts.

-

The N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(acetoacetamide) is then dried before use in the coupling reaction.

Stage 3: Azo Coupling Reaction

The final step in the synthesis is the azo coupling reaction, where the diazonium salt of 2,4-dichloroaniline reacts with the bis(acetoacetyl) derivative of 3,3'-dimethylbenzidine. This electrophilic aromatic substitution reaction forms the two azo linkages that are characteristic of the pigment.

Experimental Procedure:

-

The previously prepared N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(acetoacetamide) (1.0 equivalent) is dissolved or suspended in an aqueous alkaline solution (e.g., sodium hydroxide solution).

-

The solution is cooled to 0-5 °C in an ice bath.

-

The cold diazonium salt solution of 2,4-dichloroaniline (2.1 equivalents) is added slowly to the stirred solution of the coupling component.

-

The pH of the reaction mixture is carefully controlled during the addition, typically maintained in the weakly acidic to neutral range (pH 4-6) by the addition of a buffer solution (e.g., sodium acetate).

-

A colored precipitate of this compound forms immediately upon the addition of the diazonium salt.

-

After the addition is complete, the reaction mixture is stirred for a further 1-2 hours to ensure the completion of the coupling reaction.

-

The precipitated pigment is then isolated by filtration, washed thoroughly with water to remove any soluble salts and impurities, and subsequently dried.

Data Presentation

The following tables summarize the key quantitative data associated with the reactants, intermediates, and the final product in the synthesis of this compound.

Table 1: Physicochemical Properties of Reactants and Products

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| 2,4-dichloroaniline | C₆H₅Cl₂N | 162.02 | Light brown crystalline solid | 554-00-7 |

| 3,3'-dimethylbenzidine | C₁₄H₁₆N₂ | 212.29 | White to reddish crystals | 119-93-7 |

| N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(acetoacetamide) | C₂₂H₂₄N₂O₄ | 396.44 | Off-white to pale yellow powder | 5102-67-0 |

| This compound | C₃₄H₂₈Cl₄N₆O₄ | 726.44 | Yellow solid[1] | 5979-28-2[1] |

Table 2: Typical Reaction Parameters and Yields

| Reaction Stage | Key Parameters | Typical Yield (%) |

| Diazotization | Temperature: 0-5 °C, Stoichiometry: 1:1.05 (amine:nitrite) | >95% (in solution) |

| Acetoacetylation | Temperature: 40-60 °C, Solvent: Toluene | 90-95% |

| Azo Coupling | Temperature: 0-10 °C, pH: 4-6 | 85-95% |

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), provide a visual representation of the key processes in the synthesis of this compound.

Caption: Mechanism of the diazotization reaction.

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

The structural confirmation and purity assessment of the synthesized this compound can be performed using various analytical techniques. The following table summarizes the expected characterization data.

Table 3: Spectroscopic Data for this compound

| Technique | Key Signals / Wavenumbers |

| ¹H NMR | Signals corresponding to aromatic protons, methyl protons, and methine protons. |

| ¹³C NMR | Resonances for aromatic carbons, carbonyl carbons, methyl carbons, and methine carbons. |

| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching, C=O stretching (amide and ketone), C=C stretching (aromatic), and N=N stretching. |

| UV-Vis (nm) | Absorption maxima in the visible region, characteristic of the extended chromophore. |

Note: Specific chemical shifts and absorption maxima can vary slightly depending on the solvent and instrument used.

Conclusion

The synthesis of this compound from 2,4-dichloroaniline is a well-established process in industrial organic chemistry, relying on the fundamental principles of diazotization and azo coupling reactions. This technical guide has provided a detailed overview of the synthetic pathway, comprehensive experimental protocols, and key quantitative data. The successful synthesis of this pigment is contingent upon careful control of reaction parameters, particularly temperature and pH, at each stage of the process. The provided workflows and diagrams serve as a valuable resource for researchers and professionals engaged in the synthesis and development of azo pigments. Further optimization of reaction conditions can lead to improved yields and purity of the final product.

References

An In-depth Technical Guide to Pigment Yellow 16 (C34H28Cl4N6O4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Yellow 16, with the molecular formula C34H28Cl4N6O4, is a diarylide yellow pigment characterized by its brilliant green-yellow hue.[1] As a member of the azo pigment family, it is utilized extensively as a colorant in a variety of industrial applications, including printing inks, plastics, and paints.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and toxicological profile of this compound. While the primary application of this compound is as a colorant, this guide will also explore the broader context of azo compounds in medicinal chemistry and drug development, a field where this compound itself is not directly implicated but to which its chemical class is relevant.

Chemical and Physical Properties

This compound is a yellow solid organic compound.[3] It is classified as a diarylide pigment, also referred to as an arylide yellow.[3][4] The Colour Index number for this pigment is 20040.[3][4] Due to its nature as a pigment, it exhibits very low solubility in water and organic solvents.[5]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C34H28Cl4N6O4 | [1][2][3] |

| Molecular Weight | 726.44 g/mol | [1][3] |

| CAS Number | 5979-28-2 | [1][2] |

| Appearance | Yellow powder | [1][6] |

| Melting Point | 325 °C | [1][2][7] |

| Boiling Point | 811.8 °C at 760 mmHg | [2][7] |

| Density | 1.4 g/cm³ | [2][7] |

Spectroscopic Data

-

FTIR Spectrum: An FTIR spectrum is available for this compound, which can be used for its identification and to confirm the presence of its characteristic functional groups.[8] The analysis of artists' pigments often utilizes FTIR spectroscopy to characterize the materials.[9][10][11]

Experimental Protocols

Synthesis of this compound

The synthesis of diarylide pigments like this compound generally involves a two-step process: the diazotization of an aromatic diamine followed by a coupling reaction with an acetoacetanilide derivative.[5]

General Synthesis Workflow:

References

- 1. naturalpigments.com [naturalpigments.com]

- 2. sdc.org.uk [sdc.org.uk]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. canada.ca [canada.ca]

- 5. Diarylide pigment - Wikipedia [en.wikipedia.org]

- 6. REACH - UK SEUNG Europe GmbH [ukseung-europe.com]

- 7. srrttf.org [srrttf.org]

- 8. spectrabase.com [spectrabase.com]

- 9. azom.com [azom.com]

- 10. mdpi.com [mdpi.com]

- 11. Pigments – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]

Spectroscopic Profile of Pigment Yellow 16: A Technical Guide

Introduction

Pigment Yellow 16 (C.I. Name: this compound, C.I. No. 20040) is a diarylide yellow pigment widely utilized in the manufacturing of printing inks, plastics, and coatings due to its bright, reddish-yellow shade and good lightfastness. Chemically, it is known as N,N'-(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2-((2,4-dichlorophenyl)azo)-3-oxobutanamide), with the chemical formula C34H28Cl4N6O4. A thorough understanding of its spectroscopic properties is crucial for quality control, material identification, and research and development within the chemical and materials science industries. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols for obtaining this data are also presented.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| IUPAC Name | N,N'-(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2-((2,4-dichlorophenyl)azo)-3-oxobutanamide)[1] |

| CAS Number | 5979-28-2 |

| Chemical Formula | C34H28Cl4N6O4 |

| Molecular Weight | 726.44 g/mol |

| Colour Index Name | This compound |

| Colour Index Number | 20040 |

| Appearance | Yellow solid |

Spectroscopic Data

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its complex structure. While the specific spectrum for this compound is available in spectral databases, representative data for diarylide yellow pigments show common features.

Table 1: Characteristic FT-IR Absorption Bands for Diarylide Yellow Pigments

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretching (amide) |

| ~1670 | C=O stretching (amide I) |

| ~1590 | N-H bending (amide II) |

| ~1550 | Aromatic C=C stretching |

| ~1270 | C-N stretching |

| ~820 | C-H out-of-plane bending |

| ~750 | C-Cl stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for colored compounds like this compound. The absorption maxima are influenced by the solvent used.

Table 2: Representative UV-Vis Absorption Maxima for Diarylide Yellow Pigments in Different Solvents

| Solvent | λmax (nm) |

| Dimethylformamide | ~430 |

| Chloroform | ~425 |

| Toluene | ~420 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. Due to the limited solubility of this compound, obtaining high-resolution NMR spectra can be challenging. Data for related diarylide yellow compounds can provide insights into the expected chemical shifts.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Diarylide Yellow Pigments

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | ~10.5 | Amide N-H |

| ¹H | ~8.0 - 7.2 | Aromatic protons |

| ¹H | ~2.5 | Methyl protons (acetyl group) |

| ¹H | ~2.3 | Methyl protons (biphenyl group) |

| ¹³C | ~195 | Keto C=O |

| ¹³C | ~165 | Amide C=O |

| ¹³C | ~140 - 120 | Aromatic carbons |

| ¹³C | ~25 | Methyl carbons (acetyl group) |

| ¹³C | ~18 | Methyl carbons (biphenyl group) |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below.

FT-IR Spectroscopy

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Transmission

-

ATR-FTIR: A small amount of the dry pigment powder is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded.

-

KBr Pellet: Approximately 1-2 mg of the finely ground pigment is intimately mixed with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in a sample holder for analysis.

UV-Vis Spectroscopy

Method: Solution-state UV-Vis Spectroscopy

-

Sample Preparation: A stock solution of the pigment is prepared by dissolving a known mass in a suitable solvent (e.g., dimethylformamide, chloroform, or toluene) to a concentration of approximately 1 mg/mL.

-

Dilution: A series of dilutions are made from the stock solution to obtain concentrations in the range of 0.01 - 0.1 mg/mL.

-

Analysis: The UV-Vis spectra of the diluted solutions are recorded using a spectrophotometer, typically from 200 to 800 nm, against a solvent blank.

NMR Spectroscopy

Method: Solution-state NMR Spectroscopy

-

Sample Preparation: Due to low solubility, a suitable deuterated solvent must be chosen (e.g., DMSO-d₆, CDCl₃ with heating). Approximately 5-10 mg of the pigment is dissolved in ~0.6 mL of the deuterated solvent. Gentle heating or sonication may be required to aid dissolution.

-

Analysis: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹³C NMR, a larger number of scans may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope and the potential for low sample concentration.

Visualizations

To aid in the understanding of the analytical workflow for characterizing organic pigments, the following diagrams are provided.

References

In-depth Technical Guide on the Crystal Structure of Pigment Yellow 16: A Case of Undetermined Structure

Researchers, scientists, and drug development professionals are advised that a definitive, publicly available crystal structure for C.I. Pigment Yellow 16 (CAS No. 5979-28-2) has not been determined or published in peer-reviewed literature to date. While extensive research has been conducted on the crystallographic properties of other diarylide yellow pigments, the specific atomic arrangement within the crystal lattice of this compound remains elusive. This guide will, therefore, summarize the available information on this compound and provide a comprehensive overview of the crystallographic characteristics of closely related diarylide yellow pigments, which can serve as a valuable reference point.

This compound: Chemical Identity and General Properties

This compound is a diarylide yellow pigment, a class of organic compounds known for their bright yellow to reddish-yellow hues and good lightfastness. Its chemical formula is C₃₄H₂₈Cl₄N₆O₄, and its molecular weight is 726.43 g/mol .[1][2][3][4] The manufacturing process involves the diazotization of 2,4-dichloroaniline, followed by a coupling reaction with N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(3-oxobutanamide).[1][4] It is known to exist in at least two different crystalline forms, or polymorphs, designated as the α and β modifications. Polymorphism can significantly influence the physical and chemical properties of a pigment, including its color, tinctorial strength, and stability.

Table 1: General Properties of this compound

| Property | Value |

| CI Name | This compound |

| CI Number | 20040 |

| CAS Number | 5979-28-2 |

| Molecular Formula | C₃₄H₂₈Cl₄N₆O₄ |

| Molecular Weight | 726.43 g/mol |

| Melting Point | 325 °C |

Crystallography of Diarylide Yellow Pigments: A Comparative Overview

Although the crystal structure of this compound is not available, the structures of several other diarylide yellow pigments have been elucidated, primarily through single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD). These studies provide valuable insights into the common structural motifs and packing arrangements within this class of pigments.

Diarylide yellow pigments typically exist in the keto-hydrazone tautomeric form rather than the azo form.[5][6] This tautomerism is stabilized by intramolecular hydrogen bonding, which contributes to the planarity and rigidity of the molecule. The overall molecular conformation and intermolecular interactions within the crystal lattice are key determinants of the pigment's macroscopic properties.

Table 2: Crystallographic Data for Selected Diarylide Yellow Pigments

| Pigment | C.I. Pigment Yellow 12 | C.I. Pigment Yellow 13 | C.I. Pigment Yellow 14 | C.I. Pigment Yellow 63 | C.I. Pigment Yellow 83 |

| Crystal System | Triclinic | Triclinic | Triclinic | Triclinic | Monoclinic |

| Space Group | P-1 | P-1 | P-1 | P-1 | P2₁/c |

| a (Å) | 12.189(2) | 11.235(3) | 10.871(3) | 10.875(2) | 5.106(9) |

| b (Å) | 12.891(3) | 13.064(3) | 13.435(4) | 13.431(3) | 20.627(3) |

| c (Å) | 10.456(2) | 11.854(3) | 11.958(4) | 11.952(2) | 17.009(15) |

| α (°) | 98.43(2) | 100.83(2) | 102.13(3) | 102.15(2) | 90 |

| β (°) | 109.13(1) | 109.65(2) | 110.15(2) | 110.13(1) | 98.4(3) |

| γ (°) | 94.61(2) | 93.33(2) | 92.58(2) | 92.60(2) | 90 |

| Z | 2 | 2 | 2 | 2 | 2 |

Data for PY 12, 13, 14, and 63 are from studies on their respective crystal structures. Data for PY 83 is also from a dedicated crystallographic study.[7] It is important to note that these values are not directly applicable to this compound but provide a general understanding of the unit cell dimensions in this pigment family.

Experimental Protocols for Crystal Structure Determination

The determination of a pigment's crystal structure is a multi-step process that relies on sophisticated analytical techniques. The general workflow for such an analysis is outlined below.

3.1. Single-Crystal X-ray Diffraction (SC-XRD)

This is the gold standard for crystal structure determination, providing unambiguous information about the atomic arrangement.

-

Crystal Growth: The primary challenge for organic pigments is growing single crystals of sufficient size and quality. This is often achieved through slow evaporation of a solvent from a dilute solution of the pigment or by slow cooling of a saturated solution.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the intensities of the diffracted X-rays using computational methods. The initial structural model is then refined to achieve the best possible fit with the experimental data.

3.2. Powder X-ray Diffraction (PXRD)

When single crystals are not available, PXRD can be used to obtain structural information from a polycrystalline powder.

-

Sample Preparation: A fine powder of the pigment is packed into a sample holder.

-

Data Collection: The sample is irradiated with an X-ray beam, and the diffracted X-rays are detected over a range of angles (2θ). The result is a diffractogram showing peaks at specific angles corresponding to the d-spacings of the crystal lattice planes.

-

Structure Determination from Powder Data: While more challenging than SC-XRD, modern computational methods, such as Rietveld refinement, can be used to solve and refine crystal structures from high-quality powder diffraction data.

Logical Relationships in Pigment Crystallography

The relationship between a pigment's chemical structure, its crystal structure, and its macroscopic properties is a central theme in pigment science. Understanding these connections is crucial for the rational design of new pigments with improved performance characteristics.

References

- 1. researchgate.net [researchgate.net]

- 2. Pigment Yellow 12 - Wikipedia [en.wikipedia.org]

- 3. Structure determination of seven phases and solvates of Pigment Yellow 183 and Pigment Yellow 191 from X-ray powder and single-crystal data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Lightfastness Properties of Pigment Yellow 16

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 16 (PY 16), a diarylide yellow pigment, is an organic compound valued for its bright, greenish-yellow hue.[1][2] Chemically identified as N,N′-(3,3′-Dimethyl[1,1′-biphenyl]-4,4′-diyl)bis{4-[(E)-(2,4-dichlorophenyl)diazenyl]-3-oxobutanamide}, it belongs to the disazo class of colorants.[1] Its molecular formula is C34H28Cl4N6O4, and its CAS number is 5979-28-2.[1][3] this compound is utilized in a variety of applications, including printing inks, plastics, and paints.[3][4] For scientific and pharmaceutical applications, particularly in the formulation of colored coatings, markers, or other materials where long-term color stability is critical, a thorough understanding of its lightfastness properties is essential. This guide provides a detailed overview of the lightfastness of this compound, including available quantitative data, experimental testing protocols, and a conceptual overview of its potential degradation under light exposure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties can influence its performance and stability in various formulations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CI Name | This compound |

| CI Number | 20040 |

| CAS Number | 5979-28-2[3] |

| Molecular Formula | C34H28Cl4N6O4[3] |

| Molecular Weight | 726.44 g/mol [1] |

| Appearance | Yellow solid[1] |

| Melting Point | 325 °C[3] |

| Density | ~1.4 g/cm³[3] |

Lightfastness Properties of this compound

Lightfastness is a critical property of a pigment that describes its resistance to fading or changing color upon exposure to light.[5] For this compound, the available data, primarily from qualitative assessments and industry standards, indicates a good to very good lightfastness, though this can be influenced by factors such as pigment concentration, the binder system, and the presence of other components in a formulation.

The most common metric for reporting the lightfastness of pigments is the Blue Wool Scale (BWS), an eight-step scale where 1 signifies very poor lightfastness and 8 represents excellent lightfastness.[5][6] Each step on the scale represents approximately double the lightfastness of the previous step.[7]

Table 2: Reported Lightfastness Ratings for this compound

| Lightfastness Rating (BWS) | Application/Conditions |

| 6-7 | Masstone in paints |

| 6 | Tint (1:10) in paints |

| Good | General rating |

| Very Good | General rating |

Note: The specific test conditions for these ratings are not consistently reported in the available literature.

Experimental Protocols for Lightfastness Testing

The lightfastness of pigments like this compound is evaluated using standardized accelerated weathering tests that simulate exposure to indoor or outdoor light conditions over a prolonged period. The most relevant standards for this purpose are ASTM D4303 and ISO 105-B02.

ASTM D4303: Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials

This standard outlines several methods to accelerate the effects of long-term indoor illumination on colorants.[8][9][10] Test Method C, which utilizes a xenon-arc apparatus, is particularly relevant for simulating daylight filtered through window glass.[9][11][12]

Key Experimental Parameters for ASTM D4303 (Test Method C):

-

Light Source: Filtered xenon-arc lamp to simulate daylight.[11]

-

Irradiance Level: Typically controlled at a specific wavelength, for example, 0.35 W/m²/nm at 340 nm.[11][12]

-

Filters: Window glass filters to simulate indoor exposure.[12]

-

Relative Humidity: Maintained at a constant level, often around 55 ± 5%.[11]

-

Temperature: Controlled using a black panel thermometer, with a typical temperature of 63 ± 2°C.[12]

-

Exposure Duration: Specimens are exposed until a specific total radiant exposure is reached (e.g., 1260 MJ/m²) or until a noticeable color change is observed in comparison to a reference material.[11]

-

Evaluation: Color change is quantified by measuring the CIE 1976 Lab* color difference (ΔE*ab) before and after exposure.[9][12]

The following diagram illustrates a generalized workflow for lightfastness testing according to ASTM D4303.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. specialchem.com [specialchem.com]

- 3. echemi.com [echemi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Blue Wool Scale - Wikipedia [en.wikipedia.org]

- 6. Materials Technology Limited [drb-mattech.co.uk]

- 7. atlas-mts.com.br [atlas-mts.com.br]

- 8. ASTM D4303-2020 "Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials" | NBCHAO [en1.nbchao.com]

- 9. store.astm.org [store.astm.org]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. micomlab.com [micomlab.com]

- 12. wewontech.com [wewontech.com]

Solubility Profile of Pigment Yellow 16 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Pigment Yellow 16 (PY16) in various organic solvents. This information is critical for professionals in research and development, particularly in fields such as pharmaceuticals, coatings, and materials science, where the dissolution and dispersion of pigments are crucial for product performance and formulation.

Quantitative Solubility Data

The solubility of this compound in a range of common organic solvents at 20°C is summarized in the table below. This data is essential for selecting appropriate solvent systems for various applications, from laboratory-scale experiments to industrial processes.

| Organic Solvent | Solubility (g/L) at 20°C |

| Dichloromethane | 217.8[1][2] |

| Methylbenzene | 68.2[1][2] |

| Butyl Acetate | 28.5[1][2] |

| Acetone | 17.3[1][2] |

| Ethyl Alcohol | 4.8[1][2] |

| Carbon Tetrachloride | Soluble[3][4] |

| Benzene | Insoluble[3] |

Experimental Protocol for Determining Pigment Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on established principles of solubility testing for organic compounds and pigments.

1. Materials and Equipment:

-

This compound (high purity grade)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or magnetic stirrer with heating capabilities

-

Centrifuge

-

Spectrophotometer (UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Oven

2. Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess pigment is crucial to ensure that a saturated solution is achieved.

-

Place the sealed container in a temperature-controlled shaker or on a heated magnetic stirrer set to the desired temperature (e.g., 20°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved pigment remains constant.

-

-

Separation of Undissolved Pigment:

-

After equilibration, allow the suspension to settle.

-

To separate the undissolved solid pigment from the saturated solution, centrifuge the mixture at a high speed.

-

Carefully withdraw the supernatant (the clear, saturated solution) using a pipette, ensuring that no solid particles are disturbed. For enhanced accuracy, the supernatant can be passed through a syringe filter to remove any fine, suspended particles.

-

-

Quantification of Dissolved Pigment:

-

Gravimetric Method:

-

Accurately pipette a known volume of the clear, saturated supernatant into a pre-weighed, dry container.

-

Evaporate the solvent completely in an oven at a temperature below the decomposition point of the pigment.

-

Once the solvent is fully evaporated, cool the container in a desiccator and weigh it again.

-

The difference in weight corresponds to the mass of the dissolved pigment.

-

Calculate the solubility in g/L.

-

-

Spectrophotometric Method (for colored solutions):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of these standard solutions at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Create a calibration curve by plotting absorbance versus concentration.

-

Accurately dilute a known volume of the clear, saturated supernatant with the solvent to bring its absorbance within the range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution, and thus the solubility, taking the dilution factor into account.

-

-

4. Data Reporting:

-

Report the solubility as the mass of the pigment dissolved in a specific volume of the solvent (e.g., g/L or mg/mL) at the specified temperature.

-

It is recommended to perform the experiment in triplicate and report the average solubility with the standard deviation.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

Navigating the Micron Realm: A Technical Guide to the Particle Size Distribution of Pigment Yellow 16

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the particle size distribution of Pigment Yellow 16 (CI No. 20040), a diarylide yellow pigment. While specific quantitative data on particle size distribution for individual commercial grades of this compound is proprietary and typically found in manufacturer-specific technical data sheets, this document outlines the critical role of particle size, methods for its determination, and the general characteristics of this pigment class. Its application in pharmaceuticals is primarily as a colorant for solid dosage forms, where particle size can influence appearance and uniformity.

Core Properties of this compound

This compound is an organic compound valued for its bright yellow hue and good stability.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CI Name | This compound | [1] |

| CI Number | 20040 | [1] |

| CAS Number | 5979-28-2 | [2] |

| Molecular Formula | C34H28Cl4N6O4 | [2] |

| Molecular Weight | 726.44 g/mol | [1] |

| Appearance | Yellow solid/powder | [1] |

| Density | ~1.4 g/cm³ | [2] |

| Melting Point | 325 °C | [2] |

Table 1: Physical and Chemical Properties of this compound

The Significance of Particle Size Distribution

The particle size distribution (PSD) of a pigment is a critical parameter that significantly influences its performance characteristics in various applications, including pharmaceuticals. Key properties affected by PSD include:

-

Color Strength and Opacity: Finer particles generally lead to higher color strength and opacity. Opaque grades of azo pigments like this compound are available on the market, indicating that particle size is a controlled manufacturing parameter.[3]

-

Dispersibility: The ease with which a pigment can be dispersed into a medium is directly related to its particle size and tendency to agglomerate.

-

Lightfastness and Weatherability: While intrinsic to the chemical structure, particle size can play a role in the overall stability of the pigmented system.

-

Uniformity in Blends: In pharmaceutical tablet coating, a consistent and narrow particle size distribution is crucial for achieving a uniform and defect-free film.

Experimental Protocol: Particle Size Analysis by Laser Diffraction

Laser diffraction is a widely adopted and effective method for determining the particle size distribution of pigments.[4][5] The following provides a detailed, generalized protocol for the analysis of a diarylide yellow pigment such as this compound.

3.1. Principle

Laser diffraction operates on the principle that particles scatter light at an angle inversely proportional to their size. Larger particles scatter light at smaller angles, while smaller particles scatter light at larger angles. By measuring the angular distribution of the scattered light, a particle size distribution can be calculated using either the Fraunhofer or Mie theory. For colored pigments like this compound, the Mie theory is generally more appropriate as it accounts for the absorption of light by the particles.

3.2. Materials and Equipment

-

Laser Diffraction Particle Size Analyzer (e.g., Malvern Mastersizer, Beckman Coulter LS series)

-

Sample Dispersion Unit (Wet or Dry)

-

Dispersant: A liquid in which the pigment is insoluble and which has a refractive index different from the pigment. Common dispersants for organic pigments include water with a surfactant, or organic solvents like isopropanol.

-

Surfactant/Dispersing Agent: To aid in the deagglomeration and stabilization of the pigment particles in the dispersant (e.g., sodium pyrophosphate, non-ionic surfactants).

-

Ultrasonic Bath or Probe: For energy input to break up agglomerates.

-

This compound Sample

-

Analytical Balance

3.3. Method

-

Sample Preparation (Wet Dispersion):

-

Accurately weigh a small, representative amount of the this compound powder. The exact amount will depend on the instrument and the desired obscuration level.

-

Prepare a dispersant solution. If using water, add a suitable surfactant to improve wetting and prevent re-agglomeration.

-

Add the pigment powder to a small volume of the dispersant to create a pre-dispersion slurry.

-

Subject the pre-dispersion to ultrasonication for a defined period (e.g., 2-5 minutes) to break down any agglomerates. The duration and power of sonication should be optimized to ensure complete dispersion without causing particle fracture.

-

-

Instrument Setup:

-

Select the appropriate optical model (Mie theory for colored pigments).

-

Input the refractive index (RI) of this compound (approximately 1.65) and the dispersant. The imaginary component of the RI, which accounts for absorption, should also be considered for colored pigments.

-

Set the measurement parameters, including pump/stirrer speed to maintain a stable suspension, and the measurement duration.

-

-

Measurement:

-

Add the dispersant to the instrument's dispersion unit and run a background measurement.

-

Gradually add the pre-dispersed pigment sample to the unit until the recommended obscuration (a measure of the laser beam's attenuation by the particles) is reached.

-

Allow the system to circulate and stabilize.

-

Initiate the particle size measurement. Typically, multiple measurements are taken and averaged to ensure reproducibility.

-

-

Data Analysis:

-

The instrument software will calculate the particle size distribution and provide key statistical parameters such as:

-

D10: The particle diameter below which 10% of the sample volume lies.

-

D50 (Median): The particle diameter below which 50% of the sample volume lies.

-

D90: The particle diameter below which 90% of the sample volume lies.

-

Span: A measure of the width of the distribution, calculated as (D90 - D10) / D50.

-

-

3.4. Data Presentation

While specific data for this compound is not publicly available, a typical dataset for a micronized pigment grade would be presented as shown in Table 2. These values are illustrative and should not be considered as specifications for this compound.

| Parameter | Illustrative Value (µm) |

| D10 | 0.5 |

| D50 | 2.0 |

| D90 | 5.0 |

| Span | 2.25 |

Table 2: Illustrative Particle Size Distribution Data for a Micronized Pigment

Visualizing the Workflow

The logical flow of the experimental protocol for determining the particle size distribution of this compound can be visualized as a workflow diagram.

Caption: Experimental workflow for particle size analysis.

Application in Drug Development

In the context of drug development, this compound is used as an excipient to impart a yellow color to pharmaceutical preparations, primarily solid oral dosage forms like tablets and capsules.[6] The particle size of the pigment can influence the quality of a tablet coating by affecting:

-

Color Uniformity: A narrow and consistent particle size distribution helps in achieving a homogenous color on the tablet surface.

-

Surface Smoothness: Large or agglomerated particles can lead to a rough tablet surface.

-

Processability: The flowability and dispersibility of the coating formulation can be impacted by the pigment's particle characteristics.

It is important to note that as a colorant, this compound is not intended to have a pharmacological effect or interact with signaling pathways in the body. Its selection is based on its coloring properties, stability, and regulatory acceptance.

Conclusion

The particle size distribution of this compound is a fundamental property that dictates its performance as a colorant. While specific quantitative data is manufacturer-dependent, standardized methods like laser diffraction provide a robust framework for its characterization. For professionals in research and drug development, understanding the principles of particle size analysis and its impact on final product quality is essential for the successful formulation and manufacturing of colored pharmaceutical products. It is recommended to consult with pigment suppliers for detailed technical specifications of the particular grade of this compound being used.

References

Methodological & Application

Application Notes and Protocols for Pigment Yellow 16 in Ink Formulation

Introduction

Pigment Yellow 16 (C.I. 5979-28-2) is a diarylide yellow pigment known for its application in coloring various materials, including printing inks, paints, and plastics.[1] Its chemical structure (C34H28Cl4N6O4) provides a basis for its coloristic properties and performance in different formulations.[1][2] The successful incorporation of this compound into an ink system is highly dependent on achieving a stable and fine dispersion, which directly influences the final print quality, including color strength, gloss, transparency, and rheology.[3][4] These application notes provide a comprehensive guide for researchers and scientists on the methodologies for formulating and evaluating inks containing this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These characteristics are fundamental to understanding its behavior during the ink manufacturing process.

| Property | Value | Reference |

| C.I. Name | This compound | [2] |

| CAS Number | 5979-28-2 | [1] |

| Molecular Formula | C34H28Cl4N6O4 | [1][2] |

| Molecular Weight | 726.44 g/mol | [2] |

| Melting Point | 325 °C | [1] |

| Density | 1.4 g/cm³ | [1] |

| Hue | Golden Yellow | [5] |

Application Notes

Ink System Compatibility

This compound is suitable for various printing inks, including solvent-based and screen printing inks.[5] The choice of ink system components—such as resins, solvents, and additives—is critical as they can affect pigment wetting and dispersion stability.[3] Poor compatibility between the pigment and the vehicle can lead to difficulties in wetting the pigment particles, resulting in poor fluidity and affecting the final performance characteristics like heat resistance and light resistance.[3]

Pigment Dispersion

The primary goal of the dispersion process is to break down pigment agglomerates into smaller, stable particles distributed evenly throughout the ink vehicle.[6][7] This process typically involves three key stages:

-

Wetting: The air and moisture on the surface of the pigment particles are displaced by the ink vehicle (varnish). The efficiency of this stage is influenced by the surface tension of the vehicle.[7][8]

-

Separation (Grinding): Mechanical energy is applied to break down the pigment agglomerates into primary particles or smaller aggregates.[7] High-shear equipment like bead mills or three-roll mills are commonly used for this purpose.[6][9]

-

Stabilization: The dispersed pigment particles are prevented from re-agglomerating (flocculation) through the use of stabilizing agents (dispersants).[4][7] Polymeric dispersants with strong anchoring groups are often effective in providing long-term stability.[10]

Key Performance Indicators

The quality of an ink formulated with this compound is assessed based on several performance indicators:

-

Rheology: The flow behavior of the ink, particularly its viscosity and shear-thinning properties, is critical for printability.[11][12] Inks must flow easily through the print head or press but be viscous enough to prevent uncontrolled spreading on the substrate.[13]

-

Color Strength and Tone: These are determined by the pigment's inherent properties and the quality of the dispersion. A finer dispersion typically leads to higher color strength.[9]

-

Gloss: The gloss of the final print is influenced by the pigment particle size and the pigment-vehicle interaction. Smaller, well-dispersed particles generally result in higher gloss.[8]

-

Lightfastness: This refers to the resistance of the printed color to fading upon exposure to light.[14][15] While some standard yellow pigments have poor fade characteristics, the choice of pigment and its concentration can be optimized for better lightfastness.[16] The substrate and any overprint varnish also play a role in the overall lightfastness of the print.[16]

Experimental Protocols

The following protocols outline standard laboratory procedures for formulating and evaluating an ink containing this compound.

Protocol 1: Preparation of a Pigment Dispersion

This protocol describes a general method for dispersing this compound into a generic solvent-based ink vehicle using a laboratory bead mill.

Materials and Equipment:

-

This compound

-

Ink Vehicle (e.g., acrylic resin, solvent, additives)

-

Dispersant

-

Laboratory Bead Mill (e.g., Dispermat®)

-

Milling beads (e.g., zirconia, 0.8-1.2 mm diameter)

-

Analytical balance

-

Dispersion vessel

Procedure:

-

Premix Preparation: a. Weigh the required amounts of the ink vehicle, dispersant, and solvent into the dispersion vessel. b. Mix at low speed until a homogeneous solution (varnish) is formed. c. Gradually add the pre-weighed this compound to the varnish under constant, low-speed agitation. d. Once all pigment is incorporated, increase the mixing speed to form a uniform pre-mix.

-

Milling: a. Transfer the pre-mix to the chamber of the bead mill, which has been filled with the appropriate volume of milling beads. b. Begin milling at a set rotation speed (e.g., 2000-4000 rpm), ensuring the temperature is controlled via a cooling jacket. c. Mill for a predetermined time (e.g., 60-120 minutes). Collect samples at regular intervals (e.g., every 30 minutes) to monitor the dispersion quality.

-

Dispersion Quality Check: a. Use a fineness of grind gauge to assess the particle size. The target is typically below 5 microns for many ink applications.[8] b. Continue milling until the desired fineness of grind is achieved and subsequent measurements show no further reduction in particle size.

-

Let-down: a. Once milling is complete, separate the dispersion from the milling beads. b. In a separate vessel, combine the pigment dispersion with the remaining let-down portion of the ink vehicle and any final additives. c. Mix at low speed until the final ink is homogeneous.

Protocol 2: Rheological Characterization

This protocol details the measurement of viscosity as a function of shear rate.

Equipment:

-

Rotational Rheometer or Viscometer (e.g., Brookfield or Stormer type)

-

Temperature control unit

Procedure:

-

Calibrate the rheometer according to the manufacturer's instructions.

-

Equilibrate the ink sample to a standard temperature (e.g., 25 °C). Temperature stability is crucial, as minor changes can significantly impact viscosity.[12]

-

Place the ink sample in the rheometer.

-

Measure the viscosity across a defined range of shear rates (e.g., 1 to 1000 s⁻¹).

-

Plot the viscosity versus the shear rate. For many inks, a shear-thinning behavior (viscosity decreases as shear rate increases) is expected.[11]

Protocol 3: Colorimetric and Gloss Evaluation

This protocol describes the quantitative measurement of the ink's optical properties.

Equipment:

-

Spectrophotometer (for color measurement)

-

Gloss meter (60° angle)

-

Ink applicator (e.g., K-bar or drawdown rod)

-

Standardized substrate (e.g., Leneta opacity chart)

Procedure:

-

Sample Preparation: Apply a uniform film of the ink onto the substrate using the ink applicator.[8]

-

Allow the ink film to dry completely under controlled conditions.

-

Color Measurement: a. Calibrate the spectrophotometer. b. Measure the CIELAB color coordinates (L, a, b) of the dried ink film.[17][18] c. L represents lightness, a* represents the red/green axis, and b* represents the yellow/blue axis.

-

Gloss Measurement: a. Calibrate the gloss meter. b. Measure the specular gloss of the ink film at a 60° angle.[8] Record the average of at least three readings taken at different spots.

Protocol 4: Lightfastness Assessment

This protocol outlines an accelerated method for testing the lightfastness of the printed ink.

Equipment:

-

Xenon-arc accelerated weathering apparatus

-

Blue Wool Scale standards (ISO 105-B01)

-

Spectrophotometer

Procedure:

-

Prepare printed samples of the ink on the final substrate, alongside the Blue Wool Scale standards.

-

Mask one-half of each sample and the standards to serve as an unexposed reference.

-

Place the samples and standards in the Xenon-arc apparatus.

-

Expose the samples to the simulated sunlight according to a standard test method (e.g., ASTM D4587).

-

After the exposure period, remove the samples.

-

Visually compare the fading of the ink sample to the fading of the Blue Wool standards. The lightfastness rating corresponds to the Blue Wool strip that shows a similar degree of fading. A rating of 1 indicates poor lightfastness, while 8 indicates very high lightfastness.

-

For a quantitative assessment, use a spectrophotometer to measure the color change (ΔE*) between the exposed and unexposed sections of the ink sample.[19]

Data Presentation

The following tables provide templates for organizing experimental data for ink formulations containing this compound.

Table 1: Example Solvent-Based Ink Formulation

| Component | Function | Weight (%) |

| This compound | Colorant | 15.0 |

| Acrylic Resin | Binder | 30.0 |

| Dispersant | Stabilizer | 2.0 |

| Ethyl Acetate | Solvent | 40.0 |

| n-Propyl Acetate | Solvent | 12.0 |

| Wax Additive | Slip/Rub Resistance | 1.0 |

| Total | 100.0 |

Table 2: Typical Performance Evaluation Data

| Parameter | Method | Typical Result |

| Fineness of Grind | Hegman Gauge | < 5 µm |

| Viscosity @ 100 s⁻¹ (25 °C) | Rotational Rheometer | 50 - 150 mPa·s |

| Gloss (60°) | Gloss Meter | 50 - 70 GU |

| L* (Lightness) | Spectrophotometer | 85 - 92 |

| a* (Red-Green) | Spectrophotometer | -5 to -15 |

| b* (Yellow-Blue) | Spectrophotometer | 80 - 95 |

| Lightfastness | Blue Wool Scale | 4 - 5 |

Visualizations

// Define Nodes start [label="Raw Material\nSelection", fillcolor="#F1F3F4", fontcolor="#202124"]; varnish [label="Varnish Preparation\n(Resin + Solvent + Additives)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; premix [label="Premixing\n(Varnish + Pigment)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; disperse [label="High-Shear Dispersion\n(Bead/Roll Mill)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; letdown [label="Let-Down\n(Add remaining vehicle)", fillcolor="#FBBC05", fontcolor="#202124"]; qc [label="Quality Control Testing\n(Viscosity, Grind, Color)", fillcolor="#34A853", fontcolor="#FFFFFF"]; finish [label="Final Ink Product", fillcolor="#F1F3F4", fontcolor="#202124"];

// Define Edges start -> varnish [color="#5F6368"]; varnish -> premix [color="#5F6368"]; premix -> disperse [color="#5F6368"]; disperse -> letdown [color="#5F6368"]; letdown -> qc [color="#5F6368"]; qc -> finish [color="#5F6368"]; } } Caption: Workflow for the formulation of ink with this compound.

// Central Node dispersion [label="Dispersion Quality\n(Particle Size & Stability)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Performance Attributes color [label="Color Strength\n& Transparency", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gloss [label="Gloss & Haze", fillcolor="#FBBC05", fontcolor="#202124"]; rheology [label="Rheology\n(Viscosity & Flow)", fillcolor="#34A853", fontcolor="#FFFFFF"]; stability [label="Storage Stability\n(Anti-Settling)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges dispersion -> color [label="influences", fontcolor="#202124", color="#5F6368"]; dispersion -> gloss [label="influences", fontcolor="#202124", color="#5F6368"]; dispersion -> rheology [label="influences", fontcolor="#202124", color="#5F6368"]; dispersion -> stability [label="influences", fontcolor="#202124", color="#5F6368"]; } } Caption: Impact of dispersion quality on final ink performance properties.

References

- 1. echemi.com [echemi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pigments Commonly Used In Printing Inks | Fineland Chem [finelandchem.com]

- 4. The Differences in Dispersing Pigments in Inks and Coatings - Lubrizol [lubrizol.com]

- 5. epsilonpigments.com [epsilonpigments.com]

- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 7. specialchem.com [specialchem.com]

- 8. inis.iaea.org [inis.iaea.org]

- 9. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 10. paint.org [paint.org]

- 11. Rheology of inkjet inks — IMI Europe - high quality inkjet conferences and courses [imieurope.com]

- 12. blog.rheosense.com [blog.rheosense.com]

- 13. phys.ens.psl.eu [phys.ens.psl.eu]

- 14. researchgate.net [researchgate.net]

- 15. Understanding Lightfastness in Printing Inks - Zeller + Gmelin [www2.zeller-gmelin.us]

- 16. pressmanacademy.wordpress.com [pressmanacademy.wordpress.com]

- 17. pcimag.com [pcimag.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Application Notes and Protocols: Pigment Yellow 16 in Paint and Coating Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization and evaluation of Pigment Yellow 16 (C.I. 20040) in paint and coating formulations. This document outlines the pigment's key performance characteristics, detailed experimental protocols for its assessment, and visual workflows to aid in research and development.

Introduction to this compound

This compound is a diarylide yellow pigment known for its brilliant greenish-yellow shade, good lightfastness, and thermal stability.[1] It is an organic compound classified as a diarylide pigment.[2] Its chemical formula is C34H28Cl4N6O4.[1][2][3] This pigment is primarily used in printing inks, plastics, and various industrial coatings.[1][4] When considering its application in paints and coatings, it is crucial to evaluate its performance properties within a specific formulation to determine its suitability for the intended end-use.

Physicochemical and Performance Data

A summary of the key quantitative data for this compound is presented in the table below. These values are compiled from various sources and represent typical properties. Researchers should note that the performance of the pigment can be influenced by the specific formulation, including the binder system, additives, and substrate.

| Property | Value/Rating | Test Method/Conditions |

| Chemical Identity | ||

| C.I. Name | This compound | - |

| C.I. Number | 20040 | - |

| CAS Number | 5979-28-2 | - |

| Molecular Formula | C34H28Cl4N6O4 | - |

| Physical Properties | ||

| Melting Point | 325 °C | - |

| Density | 1.40 ± 0.1 g/cm³ | Predicted |

| Performance in Coatings | ||

| Lightfastness (Full Shade) | Grade 6-7 (Good) | Blue Wool Scale |

| Lightfastness (1:5 TiO2) | Grade 5 | Blue Wool Scale |

| Heat Stability | Stable up to 160 °C; Good at 230-240°C for 5 min in polyolefins | - |

| Resistance Properties | ||

| Water | Insoluble | - |

| Dilute Acid | No change | - |

| Dilute Alkali | No change | - |

Experimental Protocols

The following protocols provide detailed methodologies for incorporating and evaluating this compound in a model paint formulation. These are based on industry-standard ASTM methods to ensure reproducibility and comparability of results.

Protocol for Pigment Dispersion in a Water-Based Acrylic Coating

This protocol details the preparation of a pigment dispersion and a finished paint formulation for testing purposes.

Materials and Equipment:

-

This compound

-

Acrylic emulsion binder

-

Dispersing agent

-

Defoamer

-

Coalescing agent

-

Thickener

-

Distilled water

-

High-speed disperser with a Cowles blade (in accordance with ASTM D6619)

-

Laboratory balance

-

Beakers and mixing vessels

-

Grindometer (Hegman gauge) for assessing dispersion quality (as per ASTM D1210)

Procedure:

-

Mill Base Preparation:

-

To a suitable mixing vessel, add the distilled water, dispersing agent, and defoamer.

-

Begin agitation at a low speed.

-

Slowly add the this compound powder to the vortex.

-

Gradually increase the disperser speed to 3000-5000 RPM, ensuring a vortex is maintained. The tip of the blade should be submerged to about half the diameter of the blade.

-

Disperse for 20-30 minutes. Monitor the temperature to ensure it does not exceed 50°C.

-

Check the dispersion quality using a Hegman gauge. A reading of 6 or higher is generally desirable. Continue dispersing in 5-minute intervals until the desired fineness of grind is achieved.

-

-

Paint Formulation (Let-Down):

-

Reduce the speed of the disperser to a low setting.

-

Slowly add the acrylic emulsion binder to the mill base.

-

Add the coalescing agent and any other required additives.

-

Finally, add the thickener slowly while monitoring the viscosity.

-

Mix for an additional 10-15 minutes at low speed to ensure homogeneity.

-

Allow the paint to equilibrate for 24 hours before conducting performance tests.

-

Protocol for Lightfastness Testing

This protocol is based on ASTM D4303 for evaluating the resistance of the pigmented coating to fading upon exposure to light.

Materials and Equipment:

-

Paint samples prepared as per Protocol 3.1

-

Test panels (e.g., steel or drawdown cards)

-

Film applicator (e.g., Bird applicator) to ensure uniform film thickness

-

Xenon-arc weathering apparatus (as specified in ASTM D4303, Method C)

-

Spectrophotometer or colorimeter for color measurement (in accordance with ASTM D2244)

-

Blue Wool standards for visual comparison

Procedure:

-

Sample Preparation:

-

Apply the test paint to the panels at a specified wet film thickness.

-

Allow the panels to cure for 7 days under controlled conditions (e.g., 23 ± 2°C and 50 ± 5% relative humidity).

-

Measure the initial color of the panels using a spectrophotometer (Lab* values).

-

Cover a portion of each panel with an opaque material to serve as an unexposed reference.

-

-

Accelerated Weathering:

-

Place the prepared panels in the xenon-arc apparatus.

-

Expose the samples to a controlled cycle of light and humidity as specified in ASTM D4303. A typical cycle for simulating indoor exposure would involve continuous light from a xenon arc lamp filtered to simulate daylight through window glass.

-

Include Blue Wool standards alongside the test panels for a visual assessment of fading.

-

-

Evaluation:

-

At predetermined intervals, remove the panels from the weathering apparatus.

-

Measure the color of the exposed area and compare it to the unexposed area on the same panel.

-

Calculate the color change (ΔE) using the CIE 1976 Lab color difference equation.

-

Visually assess the fading of the samples against the Blue Wool standards to assign a lightfastness rating from 1 (very poor) to 8 (excellent).

-

Protocol for Chemical Resistance Testing

This protocol is adapted from ASTM D1308 and ASTM D5402 to assess the resistance of the coating to various chemical agents.

Materials and Equipment:

-

Cured paint panels (prepared as in Protocol 3.2)

-

A selection of chemical reagents (e.g., 5% sodium hydroxide, 5% sulfuric acid, ethanol, isopropanol, distilled water)

-

Pipettes or droppers

-

Watch glasses to cover the test area

-

Cotton swabs

Procedure:

-

Spot Test (ASTM D1308):

-

On the cured paint panel, place a few drops of each test chemical.

-

Cover each spot with a watch glass to prevent evaporation.

-

Allow the chemicals to remain in contact with the coating for a specified period (e.g., 1 hour, 4 hours, 24 hours).

-

After the exposure period, remove the watch glass and gently blot the area dry.

-

Allow a recovery period of 24 hours.

-

Visually inspect the test areas for any changes, such as discoloration, blistering, swelling, or loss of gloss. Record the observations.

-

-

Solvent Rub Test (ASTM D5402):

-

This test is more suitable for solvent-borne or chemically cured coatings but can provide useful information for water-based systems.

-

Saturate a cotton swab with the test solvent.

-

With moderate pressure, rub the swab back and forth over a small area of the cured coating. One back-and-forth motion constitutes a "double rub."

-

Continue rubbing until the substrate becomes visible or until a specified number of double rubs (e.g., 50 or 100) has been reached.

-

Record the number of double rubs required to expose the substrate. A higher number indicates better solvent resistance.

-

Visualizations

Experimental Workflow